molecular formula C9H11ClN2O2 B1446490 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride CAS No. 1187931-99-2

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride

Cat. No.: B1446490
CAS No.: 1187931-99-2
M. Wt: 214.65 g/mol
InChI Key: CBGVQWVUACRZFV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1187931-99-2 . It has a molecular weight of 214.65 . The compound is a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is 5,6,7,8-tetrahydro [1,8]naphthyridine-2-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h3-4H,1-2,5H2,(H,10,11)(H,12,13);1H .


Physical and Chemical Properties Analysis

The physical form of this compound is a white solid . It has a molecular weight of 214.65 . Unfortunately, other specific physical and chemical properties such as boiling point, density, and pKa were not found in the search results.

Scientific Research Applications

Hydrogen Bonded Supramolecular Networks

Studies on noncovalent weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives have advanced our understanding of the binding mechanisms involved. These interactions have been instrumental in forming multicomponent organic salts with acids ranging from monocarboxylic to tricarboxylic. The resulting crystalline forms, characterized by X-ray diffraction, IR, mp, and elemental analysis, exhibit 3D framework structures due to various weak interactions including hydrogen bonding. Such detailed structural analysis is crucial for comprehending the intricate supramolecular synthons in these complexes (Jin et al., 2011).

Spectroscopic Properties and Synthesis

The synthesis of various 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid derivatives and their isomers has been documented, highlighting their potential pharmacological activity. The enol–lactam structure of these compounds in solution, solid state, and gas phase is supported by extensive spectroscopic data (IR, 1H- and 13C-NMR, MS), offering insights into their chemical behavior and potential applications (Perillo et al., 2009).

Supramolecular Organic Salts

The hydrogen bonding between the base of 2-aminoheterocyclic compounds like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives has been a subject of extensive study. The resultant supramolecular architectures of salts are stabilized by N H···O hydrogen bonds and other non-covalent interactions, forming complex 3D structures (Jin et al., 2011).

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h3-4H,1-2,5H2,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGVQWVUACRZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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